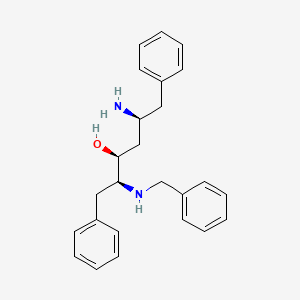
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a tert-butoxycarbonylamino group and an imino group attached to an ethyl chain, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The starting material, which contains an amine group, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl (Boc) protected amine.
Formation of the imino group: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone to form the imino group through a condensation reaction.
Attachment to the benzoic acid moiety: The intermediate product is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonylamino and imino groups may influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-AMINO-2-IMINO-ETHYL)-BENZOIC ACID: Lacks the tert-butoxycarbonyl protection.
4-(2-TERT-BUTOXYCARBONYLAMINO-2-HYDROXY-ETHYL)-BENZOIC ACID: Contains a hydroxy group instead of an imino group.
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-PHENYLACETIC ACID: Has a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-(2-TERT-BUTOXYCARBONYLAMINO-2-IMINO-ETHYL)-BENZOIC ACID is unique due to the presence of both the tert-butoxycarbonylamino and imino groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in specific applications, such as increased stability or enhanced binding properties.
Propiedades
Número CAS |
153074-92-1 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-[4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
Clave InChI |
UZHFJNQOZVEGEL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)CC(=O)O)\N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)




![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)


